molecular formula C8H2F2N2O4 B2357208 5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione CAS No. 1251925-00-4

5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione

Cat. No. B2357208
M. Wt: 228.111
InChI Key: GQCGUBSCJFKRMN-UHFFFAOYSA-N
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Description

5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione is a chemical compound with the molecular formula C8H2F2N2O4 . It is used as a building block to prepare non-fullerene acceptors (NFAs) for highly efficient organic photovoltaic devices .


Molecular Structure Analysis

The molecular structure of 5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .


Chemical Reactions Analysis

Indole derivatives, including 5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione, are known to undergo various chemical reactions. For instance, they can undergo electrophilic substitution due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione has a molecular weight of 228.11 . Further physical and chemical properties can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .

Scientific Research Applications

Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These properties have created interest among researchers to synthesize a variety of indole derivatives .

For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . In all tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .

Another example is 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole, which were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses . Compounds 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide, 4-ethyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide, 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-propylthiosemicarbazide, and 4-butyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide are potent antiviral agents with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

    Organic Photovoltaic Devices

    • 2FIC, a compound similar to “5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione”, is used as a building block to prepare non-fullerene acceptors (NFAs) such as ITIC-2F, IHIC-2F, IEIC-2F, IXIC-2F for highly efficient organic photovoltaic devices .

    Antiviral Activity

    • Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been reported as antiviral agents . For instance, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

    Multicomponent Reactions

    • 1H-Indole-3-carbaldehyde and its derivatives, which are similar to “5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione”, are essential and efficient chemical precursors for generating biologically active structures . They are used in multicomponent reactions (MCRs), which offer access to complex molecules .

    Anticancer Activity

    • Indole derivatives have shown potential as anticancer agents . For example, certain indole-3-carbinol derivatives have been found to inhibit the growth of cancer cells .

    Anti-Inflammatory Activity

    • Some indole derivatives have demonstrated anti-inflammatory properties . These compounds could potentially be used in the treatment of inflammatory diseases .

    Antioxidant Activity

    • Indole derivatives can also act as antioxidants . These compounds could potentially be used to protect the body from damage caused by harmful free radicals .

    Antimicrobial Activity

    • Certain indole derivatives have been found to have antimicrobial properties . These compounds could potentially be used in the treatment of various bacterial and fungal infections .

Future Directions

Indole derivatives have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Therefore, future research could focus on further understanding the biological activities of 5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione and its potential applications in medicine and other fields.

properties

IUPAC Name

5,6-difluoro-7-nitro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F2N2O4/c9-3-1-2-5(11-8(14)7(2)13)6(4(3)10)12(15)16/h1H,(H,11,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQCGUBSCJFKRMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1F)F)[N+](=O)[O-])NC(=O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione

CAS RN

1251925-00-4
Record name 5,6-difluoro-7-nitro-2,3-dihydro-1H-indole-2,3-dione
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